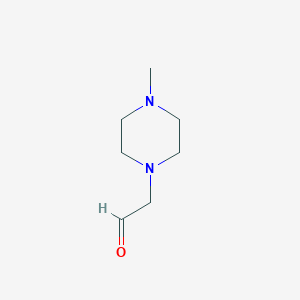

(4-Methyl-piperazin-1-YL)-acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methyl-piperazin-1-YL)-acetaldehyde” is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is also known by other names such as “2-(4-Methylpiperazin-1-yl)acetaldehyde” and "1-Piperazineacetaldehyde, 4-methyl-" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are related studies on the synthesis of similar compounds . For instance, a study on the synthesis of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 142.110611 .Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±25.0 °C at 760 mmHg, and a flash point of 71.4±15.5 °C . The compound also has a LogP value of -0.50, indicating its solubility in water and oil .Scientific Research Applications

Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives of 4-methyl piperazine, demonstrating significant antidepressant and antianxiety activities in albino mice. This suggests potential applications in developing new treatments for mental health disorders (Kumar et al., 2017).

Flunarizine Synthesis : Shakhmaev et al. (2016) described the synthesis of flunarizine, a drug used to treat migraines and dizziness, using (4-methyl-piperazin-1-yl)acetaldehyde as a key intermediate. This highlights its role in pharmaceutical synthesis (Shakhmaev et al., 2016).

Antimicrobial Activity : Patel et al. (2016) investigated thiazolidinones containing N-methyl piperazine, synthesized from (4-methyl-piperazin-1-yl)acetaldehyde, for their antimicrobial properties. This research suggests its potential in developing new antibacterial and antifungal agents (Patel et al., 2016).

Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing strong antibacterial and biofilm inhibition activities. This indicates its usefulness in combating bacterial infections, particularly drug-resistant strains (Mekky & Sanad, 2020).

Flame Retardant Application : Nguyen et al. (2014) explored the use of piperazine-phosphonates derivatives, including those related to (4-methyl-piperazin-1-yl)acetaldehyde, as flame retardants for cotton fabric. Their study aids in understanding the thermal degradation mechanism of such treatments (Nguyen et al., 2014).

Acetylcholinesterase Inhibitors : Yurttaş et al. (2013) synthesized thiazole-piperazines as acetylcholinesterase inhibitors, indicating potential applications in treating conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Synthesis of Functionalized Piperazines : Dekeukeleire et al. (2012) demonstrated the transformation of β-lactams to functionalized piperazines, indicating the role of (4-methyl-piperazin-1-yl)acetaldehyde in synthesizing complex organic molecules (Dekeukeleire et al., 2012).

DNA Adduct Formation : Wang et al. (2000) identified DNA adducts of acetaldehyde, which is related to (4-methyl-piperazin-1-yl)acetaldehyde, contributing to our understanding of its mutagenic and carcinogenic properties (Wang et al., 2000).

Safety and Hazards

The safety data sheet for “(4-Methyl-piperazin-1-YL)-acetaldehyde” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with proteins such as s100b .

Mode of Action

It has been used as a cyano source in the cyanation of arenes . This suggests that it may interact with its targets through a cyanation mechanism, leading to the formation of cyano derivatives .

Biochemical Pathways

Its use in the cyanation of arenes suggests that it may play a role in the synthesis of 2-(1h-benzo[d]imidazol-2-yl)aryl nitriles .

Pharmacokinetics

Its molecular weight (14220) and formula (C7H14N2O) suggest that it may have favorable pharmacokinetic properties .

Result of Action

Its use in the cyanation of arenes has led to the synthesis of a series of cyano derivatives . Additionally, a fluorescent material was obtained by derivative reactions of the obtained cyanide product .

Action Environment

It is known that the compound is classified as a hazardous material, suggesting that its handling and storage conditions may impact its stability and efficacy .

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALWDRNRKAFMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601798 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887588-94-5 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)